Belotecan

Vue d'ensemble

Description

Belotecan is a semi-synthetic camptothecin analogue used in chemotherapy. It is primarily indicated for the treatment of small-cell lung cancer and ovarian cancer. The compound is marketed under the trade name Camtobell and has been available in South Korea since 2003 . This compound works by inhibiting the activity of topoisomerase I, an enzyme crucial for DNA replication, thereby causing the death of cancerous cells .

Méthodes De Préparation

Belotecan is synthesized from natural camptothecin through a series of chemical reactions. The preparation method involves mixing camptothecin with ferrous sulfate salt, sulfuric acid aqueous solution, and a methyl source compound. Hydrogen peroxide is then added under cooling conditions. The reaction products are extracted and purified. The obtained compound is further reacted with isopropylamine, an acid, and a methylene source compound in a polar solvent through a Mannich reaction under heating conditions. The final product is separated from unreacted materials and crystallized by salifying to obtain this compound .

Analyse Des Réactions Chimiques

Belotecan undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and sulfuric acid.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include ferrous sulfate.

Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include isopropylamine and methylene source compounds.

The major products formed from these reactions include intermediates that are further processed to yield this compound .

Applications De Recherche Scientifique

Belotecan has been extensively studied for its anticancer properties. It has shown efficacy in treating small-cell lung cancer and ovarian cancer. In clinical trials, this compound demonstrated a significant response rate in patients with recurrent ovarian cancer when used in combination with carboplatin . Additionally, this compound has been investigated for its potential in treating other types of cancer, including epithelial ovarian cancer . Its ability to inhibit topoisomerase I makes it a valuable compound in cancer research and therapy.

Mécanisme D'action

Belotecan exerts its effects by inhibiting the activity of topoisomerase I, an enzyme that mediates reversible single-strand breaks in DNA during DNA replication. By stabilizing the cleavable complex of topoisomerase I-DNA, this compound prevents the religation of single-stranded DNA breaks, leading to lethal double-stranded DNA breaks when encountered by the DNA replication machinery. This disruption in DNA replication ultimately causes apoptosis, or programmed cell death, in tumor cells .

Comparaison Avec Des Composés Similaires

Belotecan is compared with other camptothecin analogues such as topotecan, irinotecan, and exatecan. These compounds share a similar mechanism of action by inhibiting topoisomerase I. this compound has shown greater efficacy and a wider therapeutic margin in certain cancer types compared to topotecan . In clinical trials, this compound demonstrated improved overall survival rates in patients with recurrent ovarian cancer compared to topotecan . Additionally, this compound has been found to be more effective in treating small-cell lung cancer compared to topotecan .

Similar Compounds

Topotecan: Another camptothecin analogue used in chemotherapy, primarily for ovarian cancer and small-cell lung cancer.

Irinotecan: Used in the treatment of colorectal cancer.

This compound’s unique properties and efficacy make it a valuable addition to the arsenal of anticancer agents.

Activité Biologique

Belotecan, also known as CKD-602, is a novel camptothecin analogue that acts as a topoisomerase I inhibitor. It has garnered attention for its potential therapeutic efficacy in treating small cell lung cancer (SCLC) and other malignancies. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and relevant case studies.

This compound exerts its antitumor effects primarily by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the cleavable complex formed between topoisomerase I and DNA, this compound prevents the religation of single-stranded DNA breaks, leading to cell death . This mechanism is similar to other camptothecin derivatives but has shown superior potency in preclinical studies.

Phase II Trials

Several Phase II trials have evaluated the efficacy and safety of this compound in patients with relapsed or refractory SCLC:

- Monotherapy Efficacy : In a multicenter Phase II study involving 25 patients previously treated for SCLC, this compound demonstrated an overall response rate (ORR) of 24% , with a median overall survival (OS) of 9.9 months and a median time to progression (TTP) of 2.2 months . The 1-year survival rate was reported at 38.3% .

- Comparison with Topotecan : A randomized Phase 2b study compared this compound with topotecan in patients with sensitive-relapsed SCLC. The results indicated an ORR of 33% for this compound versus 21% for topotecan (p=0.09). Additionally, the disease control rate (DCR) was significantly higher for this compound at 85% compared to 70% for topotecan (p=0.030). Notably, the median OS was longer for this compound at 13.2 months versus 8.2 months for topotecan (HR = 0.69, 95% CI: 0.48–0.99) .

Safety Profile

This compound's safety profile has been characterized by notable hematologic toxicities:

- In the initial Phase I study, the maximum tolerated dose (MTD) was established at 0.7 mg/m²/day , with dose-limiting toxicities primarily including grade 3/4 neutropenia observed in 88% of patients and grade 3/4 thrombocytopenia in 40% .

- Non-hematologic adverse effects were generally low, indicating that this compound may have a tolerable safety profile compared to traditional chemotherapeutics.

Case Studies

Recent case studies have highlighted individual patient responses to this compound treatment:

- One case involved a patient with extensive-stage SCLC who achieved a partial response after receiving this compound as second-line therapy, demonstrating its potential as a viable treatment option even in heavily pre-treated populations.

- Another patient exhibited prolonged disease stabilization for over six months while on this compound therapy, showcasing its possible role in maintaining disease control.

Comparative Efficacy Table

Propriétés

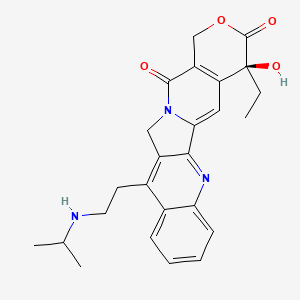

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHWXBUNXOXMRL-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180332 | |

| Record name | Belotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256411-32-2 | |

| Record name | Belotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256411-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belotecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256411322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Belotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Z82M2G1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.